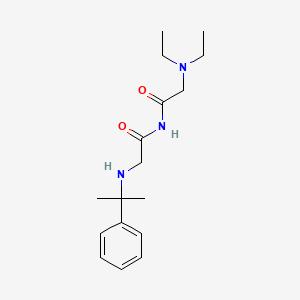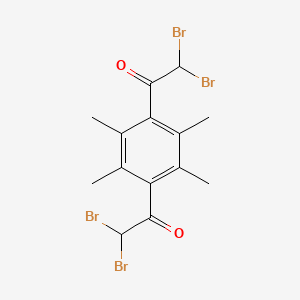
1,1'-(2,3,5,6-Tetramethyl-1,4-phenylene)bis(2,2-dibromoethan-1-one)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(2,3,5,6-Tetramethyl-1,4-phenylene)bis(2,2-dibromoethan-1-one) is a synthetic organic compound characterized by its unique structure, which includes a tetramethyl-substituted phenylene core and two dibromoethanone groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,3,5,6-Tetramethyl-1,4-phenylene)bis(2,2-dibromoethan-1-one) typically involves the bromination of a precursor compound, such as 2,3,5,6-tetramethyl-1,4-phenylenediamine. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as chloroform or carbon tetrachloride, under controlled temperature and stirring conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other hazardous reagents.
化学反应分析
Types of Reactions
1,1’-(2,3,5,6-Tetramethyl-1,4-phenylene)bis(2,2-dibromoethan-1-one) can undergo various chemical reactions, including:
Substitution Reactions: The dibromoethanone groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or other reduced derivatives.
Oxidation Reactions: The phenylene core can undergo oxidation to form quinones or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve mild heating and the use of polar solvents.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted ethanone derivatives, while reduction can produce alcohols or other reduced compounds.
科学研究应用
1,1’-(2,3,5,6-Tetramethyl-1,4-phenylene)bis(2,2-dibromoethan-1-one) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with unique biological activities.
作用机制
The mechanism by which 1,1’-(2,3,5,6-Tetramethyl-1,4-phenylene)bis(2,2-dibromoethan-1-one) exerts its effects depends on the specific application and reaction context. In general, the compound’s reactivity is influenced by the electron-withdrawing effects of the dibromoethanone groups and the electron-donating effects of the tetramethyl-substituted phenylene core. These electronic effects can modulate the compound’s interactions with various molecular targets, such as enzymes, receptors, or other biomolecules.
相似化合物的比较
Similar Compounds
2,3,5,6-Tetramethyl-1,4-phenylenediamine: A precursor in the synthesis of the target compound, known for its use in polyimide coatings.
1,1’-(1,1,2,2-Tetramethyl-1,2-ethanediyl)bis(benzene): Another compound with a similar phenylene core but different substituents, used in various industrial applications.
Uniqueness
1,1’-(2,3,5,6-Tetramethyl-1,4-phenylene)bis(2,2-dibromoethan-1-one) is unique due to its combination of brominated ethanone groups and a tetramethyl-substituted phenylene core
属性
CAS 编号 |
35928-58-6 |
|---|---|
分子式 |
C14H14Br4O2 |
分子量 |
533.9 g/mol |
IUPAC 名称 |
2,2-dibromo-1-[4-(2,2-dibromoacetyl)-2,3,5,6-tetramethylphenyl]ethanone |
InChI |
InChI=1S/C14H14Br4O2/c1-5-6(2)10(12(20)14(17)18)8(4)7(3)9(5)11(19)13(15)16/h13-14H,1-4H3 |
InChI 键 |
VWEFPYCCZXLELO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C(=C1C(=O)C(Br)Br)C)C)C(=O)C(Br)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


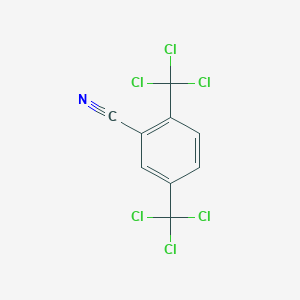
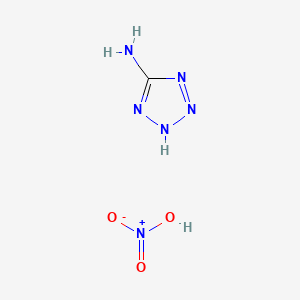

![4-[2-(4-Methylphenyl)hydrazinylidene]-2-[(E)-(phenylimino)methyl]cyclohexa-2,5-dien-1-one](/img/structure/B14671815.png)
![Tetra([1,1'-biphenyl]-4-yl)stannane](/img/structure/B14671831.png)

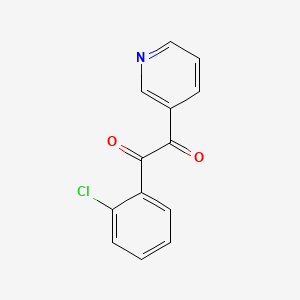

![3-[5-(4-Bromophenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14671855.png)
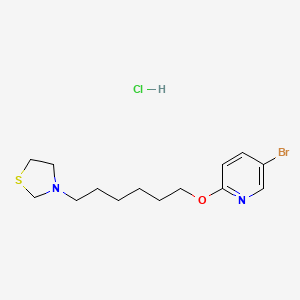

![Ethyl 4-(benzyloxy)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B14671870.png)
